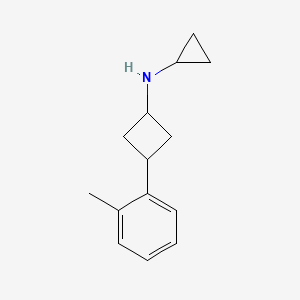

N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine

CAS No.:

Cat. No.: VC16527315

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19N |

|---|---|

| Molecular Weight | 201.31 g/mol |

| IUPAC Name | N-cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine |

| Standard InChI | InChI=1S/C14H19N/c1-10-4-2-3-5-14(10)11-8-13(9-11)15-12-6-7-12/h2-5,11-13,15H,6-9H2,1H3 |

| Standard InChI Key | FKEFBKRIRCYJGS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2CC(C2)NC3CC3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine comprises a four-membered cyclobutane ring with two distinct substituents:

-

Position 1: A secondary amine group bonded to a cyclopropyl ring.

The hydrochloride salt forms via protonation of the amine, yielding a molecular weight of 237.77 g/mol (C₁₄H₂₀ClN) . Stereochemical details remain unspecified in available literature, suggesting the compound may exist as a racemic mixture or adopt a single configuration under synthesis conditions.

Table 1: Key Molecular Descriptors

Synthesis and Manufacturing

Synthetic Strategies

While explicit protocols are undisclosed, analogous cyclobutane syntheses suggest potential pathways:

-

[2+2] Cycloaddition: Photoinduced reactions between alkenes and electron-deficient dienophiles to form the cyclobutane core .

-

Ring-Closing Metathesis: Transition-metal-catalyzed formation of the cyclobutane ring from diene precursors .

-

Amine Functionalization: Introduction of the cyclopropyl group via nucleophilic substitution or reductive amination .

The hydrochloride salt is likely precipitated by treating the free base with hydrochloric acid, a standard method for amine stabilization .

Physicochemical Properties

Acid-Base Behavior

The free base amine has an estimated pKa of ~10.5 (based on Williams’ pKa data for aliphatic amines ), rendering it weakly basic. Protonation to the hydrochloride salt (pKa ~7–8) enhances water solubility, critical for biological assays .

Solubility and Stability

-

Solubility: Hydrochloride salt is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

-

Storage: Stable at room temperature under inert conditions; degradation products uncharacterized .

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear protective gloves |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Use in ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume